N-butyl-4-(2-tert-butyl-4-methylphenoxy)butan-1-amine;hydrochloride
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Overview
Description
N-butyl-4-(2-tert-butyl-4-methylphenoxy)butan-1-amine;hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a butylamine group and a tert-butyl-methylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-(2-tert-butyl-4-methylphenoxy)butan-1-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-tert-butyl-4-methylphenol with butylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified and converted to its hydrochloride salt form for stability and ease of handling .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-(2-tert-butyl-4-methylphenoxy)butan-1-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce various substituted amines .
Scientific Research Applications
N-butyl-4-(2-tert-butyl-4-methylphenoxy)butan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-butyl-4-(2-tert-butyl-4-methylphenoxy)butan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methylphenol: A related compound used in the synthesis of various derivatives with antibacterial and antifouling properties.
N-(tert-butyl)-4-methoxyaniline: Another similar compound used in organic synthesis and medicinal chemistry.
Uniqueness
N-butyl-4-(2-tert-butyl-4-methylphenoxy)butan-1-amine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a butylamine group and a tert-butyl-methylphenoxy moiety makes it a versatile compound with diverse applications in research and industry .
Properties
IUPAC Name |
N-butyl-4-(2-tert-butyl-4-methylphenoxy)butan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO.ClH/c1-6-7-12-20-13-8-9-14-21-18-11-10-16(2)15-17(18)19(3,4)5;/h10-11,15,20H,6-9,12-14H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERDFRRRGSIBIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=C(C=C(C=C1)C)C(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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